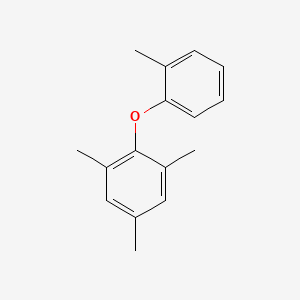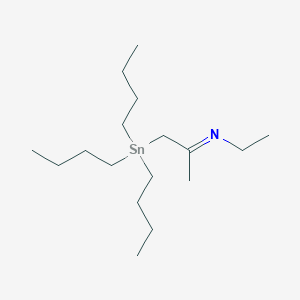
2H-Pyran-2-one, 4-butyltetrahydro-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 4-butyltetrahydro-, (S)-: is a chiral compound belonging to the class of tetrahydropyranones. It is characterized by a six-membered ring containing one oxygen atom and a butyl side chain. This compound is significant due to its presence in various natural products and its utility in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one derivatives typically involves cyclization reactions. One common method is the Knoevenagel condensation followed by oxa-electrocyclization . Another approach involves the propargyl Claisen rearrangement and subsequent cycloisomerization . These methods provide access to the 2H-Pyran-2-one core structure with various substituents.
Industrial Production Methods: Industrial production of 2H-Pyran-2-one derivatives often employs catalytic hydrogenation of dihydropyrans using catalysts such as Raney nickel . This method is scalable and efficient for producing large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyran-2-one, 4-butyltetrahydro-, (S)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactones using oxidizing agents.
Reduction: Formation of tetrahydropyran derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the butyl side chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products Formed:
Oxidation: Lactones.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted pyranones.
Applications De Recherche Scientifique
2H-Pyran-2-one, 4-butyltetrahydro-, (S)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 4-butyltetrahydro-, (S)- involves its interaction with various molecular targets. The compound can act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Tetrahydropyran: A saturated six-membered ring with one oxygen atom.
2H-Chromene: A fused aromatic ring system containing a pyran ring.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Uniqueness: 2H-Pyran-2-one, 4-butyltetrahydro-, (S)- is unique due to its chiral nature and the presence of a butyl side chain, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
61198-48-9 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(4S)-4-butyloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-8-5-6-11-9(10)7-8/h8H,2-7H2,1H3/t8-/m0/s1 |
Clé InChI |
BZXUGVZSNQTADR-QMMMGPOBSA-N |
SMILES isomérique |
CCCC[C@H]1CCOC(=O)C1 |
SMILES canonique |
CCCCC1CCOC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)



![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)
methanone](/img/structure/B14593036.png)

![N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14593049.png)


